Dimethyl 2,3-dibromosuccinate

Cascade reactions Stereochemistry Organic synthesis

Procure racemic (dl) Dimethyl 2,3-dibromosuccinate (CAS 1186-98-7) for reproducible stereoselective synthesis. Its vicinal dibromo structure is essential for cascade reactions generating N-vinylpyridinium intermediates and for selective elimination to dimethyl bromofumarate. Do not substitute with the meso-isomer (CAS 51575-86-1) as stereochemistry influences reaction yields and pathways. Ideal for R&D in organic synthesis and electrochemical reduction studies.

Molecular Formula C6H8Br2O4
Molecular Weight 303.93 g/mol
CAS No. 1186-98-7
Cat. No. B072107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,3-dibromosuccinate
CAS1186-98-7
Molecular FormulaC6H8Br2O4
Molecular Weight303.93 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C(=O)OC)Br)Br
InChIInChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3
InChIKeyXQBOXCHKENCESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2,3-Dibromosuccinate (CAS 1186-98-7) for Research and Industrial Sourcing: Core Properties and Comparator Context


Dimethyl 2,3-dibromosuccinate (CAS 1186-98-7, molecular formula C₆H₈Br₂O₄, molecular weight 303.93 g/mol) is a vicinal dibromo ester derivative of succinic acid, characterized by two bromine atoms at the C2 and C3 positions and two methyl ester groups [1]. It exists as the racemic (dl) mixture of (2R,3R)- and (2S,3S)-enantiomers, in contrast to the meso-isomer (CAS 51575-86-1) which is an achiral diastereomer [2]. This compound is primarily employed as a versatile building block in organic synthesis, serving as an intermediate for nucleophilic substitutions, eliminations, and cascade reactions .

Why Generic Substitution Fails: Stereochemical Identity and Reactivity of Dimethyl 2,3-Dibromosuccinate (CAS 1186-98-7) Cannot Be Assumed


Substituting dimethyl 2,3-dibromosuccinate (CAS 1186-98-7) with its meso-isomer (CAS 51575-86-1) or with unsaturated analogs (e.g., dimethyl dibromofumarate, CAS 116631-94-8) is not equivalent. The compound's stereochemical identity as the racemic (dl) mixture directly influences reaction outcomes, including yields and stereoselectivity in cascade reactions [1]. Furthermore, its vicinal dibromo structure dictates distinct reactivity compared to α,β-unsaturated dibromo compounds, which undergo different elimination pathways and serve as dienophiles in cycloadditions .

Quantitative Differentiation Evidence for Dimethyl 2,3-Dibromosuccinate (CAS 1186-98-7) vs. Key Comparators


Stereochemical Impact on Cascade Reaction Yields: dl- vs. meso-Dimethyl 2,3-Dibromosuccinate

The configuration of the N-[1,2-bis(methoxycarbonyl)vinyl]-pyridinium intermediate generated from stereoisomers of dimethyl dibromosuccinate does not depend on the precursors' configuration, as distinct from the yields and the reaction rates [1]. This demonstrates that the racemic (dl) mixture (CAS 1186-98-7) and the meso-isomer (CAS 51575-86-1) lead to different product yields in cascade reactions, making them non-interchangeable for stereoselective synthesis [1].

Cascade reactions Stereochemistry Organic synthesis

Elimination Selectivity: Base-Induced HBr Elimination from Dimethyl 2,3-Dibromosuccinate vs. Unsaturated Analogs

In basic medium, the first step of the reaction of hydroxyurea with dimethyl 2,3-dibromosuccinate results in elimination of hydrogen bromide and formation of dimethyl bromofumarate . This vicinal dibromo compound undergoes HBr elimination to yield an α,β-unsaturated ester, whereas the preformed unsaturated analog dimethyl bromofumarate reacts directly via Michael addition . The reaction of dimethyl 2,3-dibromosuccinate with triethylamine in diethyl ether for 18 hours yields dimethyl 2-bromofumarate in 97% yield [1].

Elimination reactions Synthetic intermediates Mechanistic studies

Electrochemical Reduction Selectivity: Vicinal Dibromoester vs. Higher Homologs

The cathodic reduction of vicinal dibromoesters displays chain-length-dependent selectivity. Selective reduction of diethyl dibromosuccinate into diethyl fumarate is observed without potential control in acetonitrile, while reduction of dimethyl α,α'-dibromopimelate (C7) affords preferential formation of dimethyl 1,2-cyclopentanedicarboxylate, and reduction of dimethyl α,α'-dibromosuberate (C8) always leads to dimethyl suberate regardless of solvent [1].

Electrochemistry Reductive elimination Synthetic methodology

Antimicrobial Activity: Dimethyl 2,3-Dibromosuccinate vs. Common Bacterial Strains

Preliminary antimicrobial testing indicates that dimethyl 2,3-dibromosuccinate exhibits activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . While this represents a baseline biological property, no direct comparator data for the meso-isomer or unsaturated analogs is available in the cited source. This evidence is therefore classified as supporting information for biological screening applications .

Antimicrobial activity Biological evaluation MIC

Optimal Research and Industrial Application Scenarios for Dimethyl 2,3-Dibromosuccinate (CAS 1186-98-7)


Stereoselective Cascade Reactions Requiring Distinct Reactivity of the Racemic Mixture

When performing cascade reactions to generate N-vinylpyridinium intermediates and subsequent cycloheptadiene or cycloheptatriene products, the use of racemic dimethyl 2,3-dibromosuccinate (CAS 1186-98-7) is essential because its stereoisomeric identity influences reaction yields and rates compared to the meso-isomer [1]. Researchers should procure the correct stereochemical form to ensure reproducible outcomes in stereoselective syntheses.

Controlled Synthesis of Bromoalkene Intermediates via HBr Elimination

Dimethyl 2,3-dibromosuccinate serves as a precursor to dimethyl bromofumarate through base-induced elimination of hydrogen bromide. This reaction proceeds with high efficiency (97% yield with triethylamine in diethyl ether over 18 hours) and provides access to α,β-unsaturated bromoesters that are valuable for subsequent Michael additions or cycloadditions [1][2]. The vicinal dibromo structure is uniquely suited for this transformation; using the preformed unsaturated bromoester would bypass the elimination step and alter reaction pathways.

Electrochemical Studies of Chain-Length-Dependent Reductive Elimination

For investigations into the electrochemical reduction of α,ω-dibromoalkanedioates, the C4 dibromosuccinate framework provides a benchmark for selective alkene formation. Unlike C7 and C8 homologs, which undergo cyclization or full reduction, the succinate derivative selectively yields the corresponding fumarate under non-potential-controlled conditions in acetonitrile [1]. This property makes CAS 1186-98-7 the appropriate substrate for studies focused on reductive elimination without competing side reactions.

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